molecular formula C24H19ClN2O5 B11189984 3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11189984
M. Wt: 450.9 g/mol
InChI Key: WTVHETPAKYSPCD-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 6,7-dimethoxyquinazoline, and phenylacetic acid.

    Condensation Reaction: The initial step could involve a condensation reaction between 3-chlorobenzaldehyde and 6,7-dimethoxyquinazoline to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the quinazoline core.

    Final Modification:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalyst Selection: Choosing the right catalyst to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure proper reaction kinetics.

    Purification Techniques: Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease progression.

    Modulating Receptors: Binding to receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Affecting the replication or transcription of genetic material.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Phenylacetic Acid Derivatives: Compounds containing the phenylacetic acid moiety.

    Methoxy-substituted Compounds: Molecules with methoxy groups that influence their chemical properties.

Uniqueness

3-(3-chlorophenyl)-6,7-dimethoxy-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-6,7-dimethoxy-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C24H19ClN2O5/c1-31-21-12-18-19(13-22(21)32-2)26(14-20(28)15-7-4-3-5-8-15)24(30)27(23(18)29)17-10-6-9-16(25)11-17/h3-13H,14H2,1-2H3

InChI Key

WTVHETPAKYSPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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